REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:3]=1[CH2:4][O:5][CH3:6].O.[S-2].[Na+].[Na+].C(=O)(O)[O-].[Na+]>C(O)C.O>[CH3:6][O:5][CH2:4][C:3]1[CH:7]=[C:8]([CH:9]=[CH:10][C:2]=1[CH3:1])[NH2:11] |f:1.2.3.4,5.6|
|
Name
|
Methyl 2-methyl-5-nitrobenzyl ether
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(COC)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
48.3 g
|
Type
|
reactant
|
Smiles
|
O.[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated in vacuo to an oily solid
|
Type
|
ADDITION
|
Details
|
Methylene chloride was added
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
The methylene chloride layer was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After removal of the drying agent
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COCC=1C=C(N)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |